molecular formula C4H9BrS B1267747 2-Bromoethyl ethyl sulfide CAS No. 35420-95-2

2-Bromoethyl ethyl sulfide

Cat. No.: B1267747
CAS No.: 35420-95-2
M. Wt: 169.09 g/mol
InChI Key: WNKBNVXUYLXITH-UHFFFAOYSA-N
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Description

2-Bromoethyl ethyl sulfide is an organic compound with the molecular formula C4H9BrS. It is a colorless to pale yellow liquid with a characteristic odor. This compound is known for its use in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoethyl ethyl sulfide can be synthesized through the reaction of ethyl mercaptan with ethylene dibromide. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The general reaction is as follows:

C2H5SH+BrCH2CH2BrC2H5SCH2CH2Br+HBr\text{C}_2\text{H}_5\text{SH} + \text{BrCH}_2\text{CH}_2\text{Br} \rightarrow \text{C}_2\text{H}_5\text{SCH}_2\text{CH}_2\text{Br} + \text{HBr} C2​H5​SH+BrCH2​CH2​Br→C2​H5​SCH2​CH2​Br+HBr

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl ethyl sulfide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form ethyl ethyl sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Ethyl ethyl sulfide derivatives.

    Oxidation: Ethyl sulfoxide or ethyl sulfone.

    Reduction: Ethyl ethyl sulfide.

Scientific Research Applications

2-Bromoethyl ethyl sulfide is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: In the development of potential drug candidates.

    Material Science: As a precursor for the synthesis of polymers and other advanced materials.

    Biological Studies: In the study of enzyme mechanisms and protein interactions

Mechanism of Action

The mechanism of action of 2-Bromoethyl ethyl sulfide involves its ability to act as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-bromoethyl) sulfide: Similar structure but with two bromoethyl groups.

    Ethyl ethyl sulfide: Lacks the bromine atom, making it less reactive.

    2-Chloroethyl ethyl sulfide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-Bromoethyl ethyl sulfide is unique due to its specific reactivity profile. The presence of the bromine atom makes it a more potent alkylating agent compared to its chloro and ethyl analogs. This increased reactivity is beneficial in various synthetic and research applications .

Properties

IUPAC Name

1-bromo-2-ethylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrS/c1-2-6-4-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKBNVXUYLXITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956823
Record name 1-Bromo-2-(ethylsulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35420-95-2
Record name 35420-95-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-2-(ethylsulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(ethylsulfanyl)ethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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